molecular formula C19H16ClN5O2S B6581837 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209902-82-8

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B6581837
CAS RN: 1209902-82-8
M. Wt: 413.9 g/mol
InChI Key: IEAYTAOWMPWSJT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is 413.0713236 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide” (F5094-0480), focusing on six unique applications:

Antimicrobial Activity

F5094-0480 has shown promising antimicrobial properties. Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant activity against various bacterial and fungal strains. These compounds can disrupt microbial cell walls and inhibit essential enzymes, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound’s structure suggests potential anticancer activity. Benzothiazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. Studies have shown that similar compounds can target specific cancer cell lines, reducing tumor growth and enhancing the efficacy of existing chemotherapy agents .

Anti-inflammatory Properties

F5094-0480 may possess anti-inflammatory effects due to its pyrazole component. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This makes the compound a potential candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Research into benzothiazole derivatives has highlighted their neuroprotective properties. These compounds can cross the blood-brain barrier and protect neurons from oxidative stress and apoptosis. F5094-0480 could be investigated for its potential to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound’s structure suggests it may have antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. Studies on similar compounds have demonstrated their ability to scavenge free radicals and protect cells from damage .

Antiviral Applications

Benzothiazole derivatives have been studied for their antiviral activities. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. F5094-0480 could be explored for its potential to combat viral infections, including those caused by influenza and herpes viruses .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Enzyme inhibitors are valuable in treating various diseases, including metabolic disorders and cancers. Research into F5094-0480 could reveal its potential as a selective enzyme inhibitor .

Photodynamic Therapy

F5094-0480 could be investigated for use in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. The benzothiazole moiety in F5094-0480 suggests it could be a candidate for developing new PDT agents .

These applications highlight the diverse potential of F5094-0480 in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s capabilities and optimize its use in therapeutic and industrial settings.

IntechOpen ACS Omega Springer RSC Springer ResearchMethod Cenmed Immunalysis

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-24-9-7-14(23-24)18(26)25(11-12-4-3-8-21-10-12)19-22-16-15(27-2)6-5-13(20)17(16)28-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAYTAOWMPWSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

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